Kojisäure

Übersicht

Beschreibung

It is a by-product of the fermentation process of malting rice, used in the production of sake, the Japanese rice wine . Kojic acid is widely recognized for its ability to inhibit the formation of pigment in plant and animal tissues, making it a popular ingredient in cosmetic products for skin lightening .

Wirkmechanismus

Target of Action

Kojic acid primarily targets the enzyme tyrosinase . Tyrosinase is a key enzyme involved in the synthesis of melanin , the pigment responsible for the color of hair, skin, and eyes . By inhibiting tyrosinase, kojic acid can effectively reduce the production of melanin .

Mode of Action

Kojic acid interferes with the production of melanin by inhibiting the activity of tyrosinase . It achieves this by binding to the copper-containing active site of the enzyme, thereby preventing it from catalyzing the conversion of tyrosine into melanin . This interaction results in a decrease in melanin production, leading to a lightening effect on the skin .

Biochemical Pathways

Kojic acid affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This enzyme catalyzes the first two steps in melanogenesis, which involves the conversion of tyrosine to DOPAquinone. By inhibiting tyrosinase, kojic acid prevents the formation of melanin from tyrosine, leading to a reduction in skin pigmentation .

Pharmacokinetics

It is known that kojic acid can be applied topically and is able to penetrate the skin to exert its effects . More research is needed to fully understand the ADME properties of kojic acid and their impact on its bioavailability.

Result of Action

The primary molecular effect of kojic acid’s action is the reduction of melanin production . This results in a lightening of the skin and can help to fade dark spots and discoloration . At the cellular level, kojic acid’s inhibition of tyrosinase can lead to a decrease in the pigmentation of melanocytes, the cells that produce melanin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of kojic acid. For instance, kojic acid is known to be unstable upon exposure to air and sunlight, which can lead to changes in its color and effectiveness . Furthermore, the production of kojic acid by certain fungi can be influenced by various factors, including the type of substrate used and the pH of the environment . Therefore, these factors should be taken into consideration when using or producing kojic acid.

Wissenschaftliche Forschungsanwendungen

Kojic acid has a wide range of applications in various fields:

Medicine: Exhibits antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Food Industry: Used as an antioxidant, preservative, and flavor enhancer.

Agriculture: Acts as an insecticide and pesticide.

Biochemische Analyse

Biochemical Properties

Kojic acid is a competitive and reversible inhibitor of tyrosinase, a key enzyme in melanogenesis . It inhibits the formation of tyrosine, an amino acid needed to produce melanin . By slowing down melanin production, kojic acid prevents skin cells from temporarily developing excess pigment that can lead to dark spots and uneven tone .

Cellular Effects

Kojic acid has been shown to have significant effects on various types of cells. It inhibits melanin production, leading to a lightening effect on the skin . It also has antimicrobial properties, which may help fight off several common types of bacterial strains . In addition, kojic acid has been found to present cytotoxicity to some cancerous cell lines, including melanoma, hepatocellular carcinoma, ovarian cancer, breast cancer, and colon cancer .

Molecular Mechanism

Kojic acid exerts its effects at the molecular level primarily by inhibiting the enzyme tyrosinase. It blocks tyrosine from forming, which then prevents melanin production . This inhibition is achieved through the chelation of copper at the active site of the tyrosinase enzyme . Kojic acid also forms a bright red complex with ferric ions .

Temporal Effects in Laboratory Settings

The effects of kojic acid change over time in laboratory settings. It has been observed that the skin-lightening effects of kojic acid are not permanent and may need to be repeated over time or integrated into a regular routine . Over time, long-term use of kojic acid may make your skin more susceptible to sunburn .

Dosage Effects in Animal Models

In animal models, the effects of kojic acid vary with different dosages. For example, kojic acid has been shown to increase the 30-day survival rate of mice exposed to a lethal dose of gamma radiation . Some studies in mice suggested there was a link to tumor growth when kojic acid was used in high concentrations .

Metabolic Pathways

Kojic acid is involved in several metabolic pathways. It is a by-product in the fermentation process of malting rice . Dehydratase enzymes convert glucose to kojic acid in one of the pathways to kojic acid .

Transport and Distribution

Kojic acid is soluble in ethanol, water, and ethyl acetate, but has less solubility through chloroform, ether, and pyridine . This solubility profile affects how kojic acid is transported and distributed within cells and tissues.

Subcellular Localization

It is known that kojic acid primarily acts at the active site of the enzyme tyrosinase, which is located in the membrane of the melanosome, a vesicle inside the melanocyte .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Kojic acid can be synthesized chemically from tetraacetylgalactosone hydrate under acetylating conditions with pyridine and acetic anhydride to yield diacetylkojic acid, followed by deacetylation with ammonia in methanol . Another method involves the oxidation of C2 in tetra-1,3,4,6-O-acetyl-D-galactose and the corresponding glucose analogue .

Industrial Production Methods

Industrial production of kojic acid primarily involves the aerobic fermentation of Aspergillus species, such as Aspergillus oryzae . The process includes liquefying and saccharifying starch in a fermenting tank, inoculating the sterilized saccharide liquid to culture kojic acid via fermentation, and refining kojic acid through concentration and crystallization . Genetic engineering techniques have also been employed to enhance production efficiency, such as expressing the kojA gene from Aspergillus oryzae in Aspergillus niger .

Analyse Chemischer Reaktionen

Types of Reactions

Kojic acid undergoes various chemical reactions, including:

Oxidation: Kojic acid can be oxidized to form derivatives such as diacetylkojic acid.

Reduction: Reduction reactions can modify the hydroxyl groups in kojic acid.

Substitution: Kojic acid can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Thionyl Chloride: Used to convert the hydroxymethyl group to a chloromethyl derivative.

Acetic Anhydride and Pyridine: Used in the acetylation process to form diacetylkojic acid.

Ammonia in Methanol: Used for deacetylation to yield kojic acid.

Major Products

Diacetylkojic Acid: Formed through acetylation of kojic acid.

Kojate Complexes: Formed by chelation with metal ions such as iron (III).

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hydroquinone: Another skin-lightening agent that inhibits melanin production but has potential side effects such as skin irritation and ochronosis.

Azelaic Acid: Used to treat acne and rosacea, it also has skin-lightening properties by inhibiting tyrosinase.

Uniqueness of Kojic Acid

Kojic acid is unique due to its dual role as a skin-lightening agent and an antioxidant. Unlike hydroquinone, kojic acid is less likely to cause skin irritation and is considered safer for long-term use . Additionally, its ability to chelate metal ions adds to its versatility in various applications .

Eigenschaften

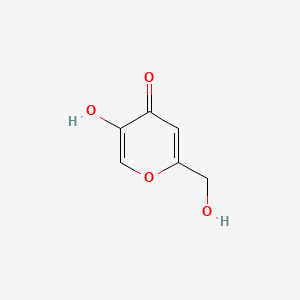

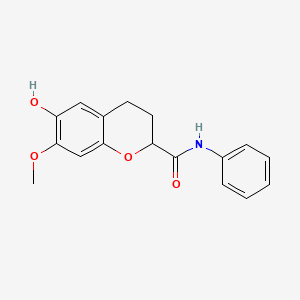

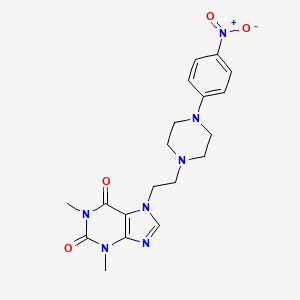

IUPAC Name |

5-hydroxy-2-(hydroxymethyl)pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJNERDRQOWKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C(C1=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040236 | |

| Record name | Kojic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kojic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, ethyl ether, acetone, DMSO; slightly soluble in benzene, Soluble in water, acetone; slightly solluble in ether; insoluble in benzene, Sparingly soluble in pyridine | |

| Record name | KOJIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The mechanism of action of kojic acid is well defined and it has been shown to act as a competitive and reversible inhibitor of animal and plant polyphenol oxidases, xanthine oxidase, and D- and some L-amino acid oxidases., The activation of NF-kappaB induced by kojic acid, an inhibitor of tyrosinase for biosynthesis of melanin in melanocytes, was investigated in human transfectant HaCaT and SCC-13 cells. These two keratinocyte cell lines transfected with pNF-kappaB-SEAP-NPT plasmid were used to determine the activation of NF-kappaB. Transfectant cells release the secretory alkaline phosphatase (SEAP) as a transcription reporter in response to the NF-kappaB activity and contain the neomycin phosphotransferase (NPT) gene for the dominant selective marker of geneticin resistance. NF-kappaB activation was measured in the SEAP reporter gene assay using a fluorescence detection method. Kojic acid showed the inhibition of cellular NF-kappaB activity in both human keratinocyte transfectants. It could also downregulate the ultraviolet ray (UVR)-induced activation of NF-kappaB expression in transfectant HaCaT cells. Moreover, the inhibitory activity of kojic acid in transfectant HaCaT cells was found to be more potent than known antioxidants, e.g., vitamin C and N-acetyl-L-cysteine. These results indicate that kojic acid is a potential inhibitor of NF-kappaB activation in human keratinocytes, and suggest the hypothesis that NF-kappaB activation may be involved in kojic acid induced anti-melanogenic effect. | |

| Record name | KOJIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prismatic needles from acetone, ethanol+ether or methanol+ethyl acetate, Crystals, Prisms, needles from acetone | |

CAS No. |

501-30-4 | |

| Record name | Kojic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kojic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kojic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | kojic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kojic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-hydroxymethyl-4-pyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KOJIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K23F1TT52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KOJIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kojic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153.5 °C, 161 °C | |

| Record name | Kojic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | KOJIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kojic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of kojic acid in the context of pigmentation?

A1: Kojic acid exerts its depigmenting effect primarily by inhibiting tyrosinase, a key enzyme involved in melanin biosynthesis. [, , , ] It achieves this by chelating copper at the enzyme's active site, disrupting its catalytic activity. []

Q2: How does kojic acid's effect on tyrosinase activity translate to changes in melanin production?

A2: While traditionally known to inhibit melanin synthesis, research indicates kojic acid specifically impacts the balance between eumelanin and pheomelanin production. In human iPS cell-derived melanocytes, kojic acid treatment was found to decrease the eumelanin marker (PTCA) while increasing pheomelanin markers (4-AHP and TTCA). This suggests a shift towards pheomelanin production in the presence of kojic acid. []

Q3: Does kojic acid affect cell viability at concentrations used for its depigmenting effects?

A3: Studies on Vero and CHO-KI cell lines demonstrate that kojic acid exhibits dose- and time-dependent cytotoxicity. [] While concentrations below 750 μg/mL showed no significant cytotoxicity within 24 hours on Vero cells, prolonged exposure or higher concentrations led to decreased cell viability. [] This highlights the importance of carefully considering concentration and exposure time in applications using kojic acid.

Q4: What is the molecular formula and weight of kojic acid?

A4: Kojic acid has the molecular formula C6H6O4 and a molecular weight of 142.11 g/mol. []

Q5: What spectroscopic techniques are commonly employed to confirm the structure of kojic acid?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Vis spectroscopy are frequently utilized to confirm the structure of kojic acid. [, , , ] These techniques provide information about the arrangement of atoms, functional groups, and electronic transitions within the molecule, enabling structural elucidation.

Q6: How stable is kojic acid in cosmetic formulations?

A6: Kojic acid, while effective as a skin-lightening agent, is known to have stability issues in cosmetic formulations. [, ] This instability can limit its use and effectiveness in such applications.

Q7: Are there any strategies to improve the stability of kojic acid in formulations?

A7: Researchers are exploring the synthesis of kojic acid derivatives and modifications to enhance its stability and effectiveness. One approach involves creating kojic acid-tripeptide amides, which have shown improved stability under various storage conditions (temperature and pH) compared to kojic acid alone. []

Q8: Is kojic acid used as a catalyst in any industrial applications?

A8: While kojic acid itself is not typically used as a catalyst, its unique structure makes it a valuable precursor for synthesizing various compounds with applications in different industries. [, ]

Q9: Can you provide an example of how kojic acid is used as a building block for other compounds?

A9: Kojic acid can be esterified with fatty acids, such as oleic acid, to create kojic acid esters. These esters, like kojic acid monooleate, have potential applications as skin-whitening agents in cosmetics. [, ]

Q10: Have computational methods been used to study kojic acid?

A10: Yes, computational approaches, including molecular docking studies, have been employed to investigate the interactions between kojic acid and its target enzyme, tyrosinase. [, ] These studies provide insights into the binding affinity and potential inhibitory mechanisms of kojic acid. Additionally, protein-protein interaction network analysis has been used to explore the broader molecular mechanisms of kojic acid's effects, identifying potential pathways involved in various physiological processes. []

Q11: How does modifying the structure of kojic acid affect its tyrosinase inhibitory activity?

A11: Modifying kojic acid's structure, such as introducing acyl or alkyl groups, can influence its solubility in oils and potentially impact its activity. [] Studies have explored various kojic acid derivatives, like tripeptide amides, to identify modifications that enhance its stability and inhibitory activity against tyrosinase. []

Q12: What factors can affect the stability of kojic acid?

A12: Kojic acid's stability can be influenced by factors like pH, temperature, and the presence of other ingredients in a formulation. [, ]

Q13: Are there any specific formulation strategies to improve the stability of kojic acid?

A13: Research suggests that kojic acid-tripeptide amides exhibit improved stability over a range of pH and temperature conditions compared to kojic acid alone. [] This indicates that modifying kojic acid's structure through derivatization could be a promising strategy for enhancing its stability in formulations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1673662.png)

![2-[(3-cyano-5,5-dimethyl-7-oxo-4,6-dihydro-2-benzothiophen-1-yl)sulfanyl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B1673668.png)

![1,3-Dimethyl-7-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B1673677.png)

![tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate](/img/structure/B1673683.png)